![molecular formula C14H12ClN5 B2795370 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole CAS No. 2380176-08-7](/img/structure/B2795370.png)
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole, also known as CPB, is a compound that has been extensively studied for its potential use in the field of medicinal chemistry. CPB is a heterocyclic compound that contains both benzimidazole and pyrimidine rings, which are known to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole is not fully understood. However, it has been suggested that 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, leading to its anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has also been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole is its potent antitumor activity against various cancer cell lines. 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has also been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole. One potential direction is the synthesis of novel analogs of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole, which may lead to the discovery of new targets for the treatment of cancer and inflammatory diseases. Additionally, the potential use of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole can be synthesized through a multi-step process involving the reaction of various chemical intermediates. One of the most common methods for synthesizing 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole involves the reaction of 5-chloropyrimidine-2-carboxylic acid with 3-aminomethylazetidine dihydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to further reactions to yield 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole.
Applications De Recherche Scientifique
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has also been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5/c15-10-5-16-14(17-6-10)19-7-11(8-19)20-9-18-12-3-1-2-4-13(12)20/h1-6,9,11H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSODMJPTDRQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({[3-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2795292.png)
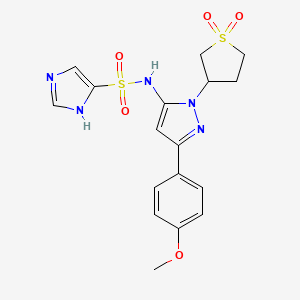
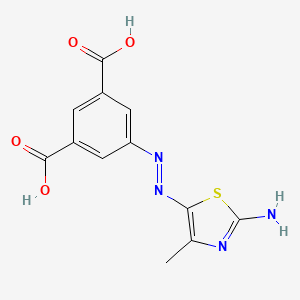
![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2795296.png)
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2795297.png)
![4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzamide](/img/structure/B2795299.png)
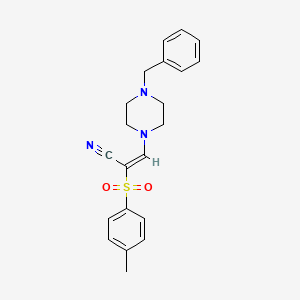

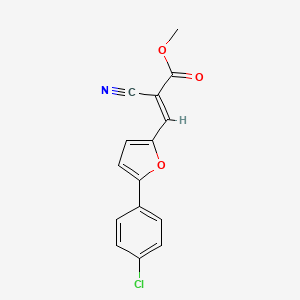
![9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2795305.png)
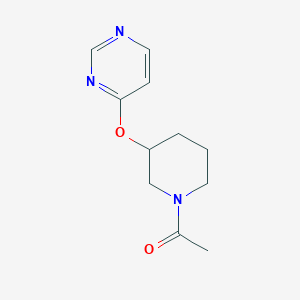
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795310.png)